Butyl 5-methylisoxazole-3-carboxylate

Lipophilicity Physicochemical Properties ADME Prediction

Researchers facing inconsistent pharmacokinetic profiles from rapid ester hydrolysis can utilize this butyl ester as a solution. Its higher LogP (~2.3) and predicted slower enzymatic cleavage support extended-release prodrug design compared to methyl or ethyl analogs. - Serves as a key intermediate for FXR agonist synthesis (ref. WO/2023/090858), with enhanced organic-phase extraction efficiency over polar esters. - Differentiated chromatographic retention enables use as an HPLC reference standard for impurity profiling and ester mixture resolution. - Supports ring-intact metabolite pathway investigation, bypassing ring-opening toxicities seen with leflunomide-based scaffolds.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 85168-94-1
Cat. No. B12894546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 5-methylisoxazole-3-carboxylate
CAS85168-94-1
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=NOC(=C1)C
InChIInChI=1S/C9H13NO3/c1-3-4-5-12-9(11)8-6-7(2)13-10-8/h6H,3-5H2,1-2H3
InChIKeyKJWXLOFPERELSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 5-methylisoxazole-3-carboxylate: Chemical Identity and Comparator Landscape


Butyl 5-methylisoxazole-3-carboxylate (CAS 85168-94-1) is a 5-methylisoxazole-3-carboxylic acid ester belonging to the isoxazole carboxylate family, a class widely explored for anti-inflammatory, anti-tubercular, and immunomodulatory applications [1]. The compound features a butyl ester at the C3 position of the isoxazole ring (C₉H₁₃NO₃, MW 183.20 g/mol), which distinguishes it from the more commonly studied methyl ester (CAS 19788-35-3, MW 141.13 g/mol) and the pharmacologically active free acid form, 5-methylisoxazole-3-carboxylic acid (Isox, CAS 3405-77-4) [2]. Its computed XLogP3 of 2.3 indicates moderate lipophilicity, substantially higher than the methyl ester (LogP ~0.52–0.77) [3]. This compound is primarily positioned as a synthetic intermediate and a potential prodrug scaffold within the leflunomide-analog and UTL-5 chemoprotectant pipelines, rather than as a terminal active pharmaceutical ingredient .

1Butyl ester of 5-methylisoxazole-3-carboxylic acid; key intermediate in leflunomide-analog and UTL-5 chemoprotectant pipelines
2Higher lipophilicity vs. methyl/ethyl esters supports differentiated extraction, formulation, and prodrug release profiling
3Positioned as a synthetic building block and research tool for studying ester-prodrug hydrolysis kinetics and metabolic fate

Why 5-Methylisoxazole-3-carboxylate Esters Cannot Be Interchanged


Generic substitution among 5-methylisoxazole-3-carboxylate esters (methyl, ethyl, butyl) or with the free acid is scientifically unsound because the ester moiety critically governs lipophilicity, metabolic lability, and biological activity [1]. Zhang et al. (2016) demonstrated that while the free acid Isox exhibits anti-inflammatory efficacy comparable to leflunomide in a carrageenan-induced edema rat model, both the methyl ester (Isox-Me) and ethyl ester (Isox-Et) showed markedly lower anti-inflammatory and cardioprotective effects, confirming that esterification significantly modulates pharmacodynamic activity [1]. The butyl ester, with its longer alkyl chain, is predicted to have further differentiated hydrolysis kinetics by esterases and distinct tissue distribution due to its higher logP, making simple replacement with the methyl ester or free acid inappropriate for applications requiring specific release profiles or intermediate reactivity [2].

!Ester chain length critically governs lipophilicity and hydrolysis rate. The butyl ester cannot be directly replaced by the methyl or ethyl analog without altering extraction, chromatography, and biological release profile.
!Positional isomerism (3-carboxylate vs 4-carboxamide) dictates metabolic pathway. Leflunomide (4-carboxamide) undergoes ring opening, while the 3-carboxylate series avoids this route; substitution would change metabolite identity and safety-related endpoints.
!Esterification markedly reduces pharmacodynamic activity relative to the free acid. Class-level SAR demonstrates that simple replacement of the butyl ester with Isox (free acid) or shorter esters disregards established activity differences observed in animal models.

Quantitative Differentiation from Closest Analogs


Lipophilicity Differentiation Governs Extraction and Formulation

The butyl ester exhibits a computed XLogP3 of 2.3 [1], representing a substantial increase in lipophilicity over the methyl ester analog (LogP reported between 0.52 and 0.77 across sources) [2]. This ~1.5–1.8 log unit difference translates to approximately 30- to 60-fold higher octanol-water partition coefficient, predicting markedly different extraction efficiency, chromatographic retention, and passive membrane permeability. For synthetic intermediate procurement, this directs solvent selection for liquid-liquid extraction; for prodrug design, it alters predicted oral absorption and tissue distribution.

Lipophilicity Gain
Cross-study comparable
ΔLogP ≈ 1.5–1.8
~30–60× higher partition coefficient
Supports differential extraction
& formulation context
Computed LogP values; verify experimentally for specific solvent systems
Lipophilicity Physicochemical Properties ADME Prediction

Esterification Reduces Anti-Inflammatory Activity vs. Free Acid

In a carrageenan-induced edema rat model, 5-methylisoxazole-3-carboxylic acid (Isox) demonstrated anti-inflammatory activity essentially equivalent to leflunomide, while the methyl ester (Isox-Me) and ethyl ester (Isox-Et) both showed significantly lower anti-inflammatory effects [1]. In a doxorubicin-induced cardiotoxicity model in SD rats, Isox provided significant cardioprotection, whereas Isox-Me and Isox-Et did not show appreciable cardioprotective effects [1]. This class-level SAR establishes that esterification at the C3 position attenuates the pharmacodynamic activity of the 5-methylisoxazole-3-carboxylate scaffold. While the butyl ester was not directly tested, the trend predicts it would function as a prodrug requiring esterase-mediated hydrolysis to liberate the active free acid, with hydrolysis rate dependent on the butyl chain's steric and electronic properties.

Ester vs Free Acid Activity
Class-level inference
Butyl ester: not directly tested;
predicted reduced anti-inflammatory
activity based on ester SAR
vs
Free acid Isox: anti-inflammatory
comparable to leflunomide;
Isox-Me & Isox-Et: markedly lower
Esterification attenuates pharmacodynamic
activity; butyl ester requires direct validation
Rat edema & DOX cardiotoxicity models; extrapolation pending butyl ester assay
Anti-inflammatory Prodrug Structure-Activity Relationship

Positional Isomerism Determines Metabolic Fate

Leflunomide (CAS 75706-12-6) is a 5-methylisoxazole-4-carboxamide, while Butyl 5-methylisoxazole-3-carboxylate bears the carboxylate at the C3 position. This positional difference fundamentally alters metabolic processing: leflunomide undergoes isoxazole ring opening to form the active metabolite A77 1726, whereas UTL-5g (a 3-carboxamide analog) and its esters are metabolized via amide/ester hydrolysis without ring cleavage, generating 5-methylisoxazole-3-carboxylic acid (Isox) as the active metabolite [1]. In vitro metabolism studies of UTL-5g in human liver microsomes showed NADPH-independent hydrolysis with Vmax of 11.1 nmol/min/mg and Km of 41.6 µM [2]. The 3-carboxylate ester series thus offers a mechanistically distinct prodrug pathway that avoids the potentially toxic ring-opened metabolites associated with the 4-carboxamide leflunomide scaffold.

Metabolic Pathway Divergence
Head-to-head
3-carboxylate ester: simple hydrolysis
to Isox (ring remains intact)
vs
Leflunomide (4-carboxamide): ring
opening to A77 1726
Defines mechanistically distinct prodrug
activation route; avoids ring-opened
metabolites
UTL-5g hydrolysis Vmax 11.1 nmol/min/mg in HLM; butyl ester predicted similar pathway
Metabolism Prodrug Activation Isomer Selectivity

Hydrolysis Rate Differentiation by Ester Chain Length

The rate of enzymatic ester hydrolysis is inversely correlated with the steric bulk of the alkyl chain. General esterase SAR predicts that the n-butyl ester undergoes slower hydrolysis than the methyl or ethyl ester due to increased steric hindrance around the carbonyl carbon [1]. This is supported by comparative studies on analogous ester series where increasing alkyl chain length from methyl to n-butyl progressively reduced hydrolysis rates by carboxylesterases [1]. For the 5-methylisoxazole-3-carboxylate system, this means the butyl ester would provide a more sustained release profile of the active free acid Isox compared to the methyl or ethyl esters, if deployed as a prodrug. Conversely, for synthetic intermediate applications, the butyl ester offers greater stability against adventitious hydrolysis during aqueous workup and storage compared to shorter-chain esters.

Hydrolysis Rate Prediction
Class-level inference
Predicted relative rates:
k(methyl) > k(ethyl) > k(butyl)
May support sustained-release
prodrug design
General carboxylesterase SAR; confirm kinetic parameters for butyl ester
Esterase Hydrolysis Prodrug Kinetics Steric Effects

Research and Industrial Application Scenarios


Sustained-Release Prodrug Design via Slower Ester Hydrolysis

Based on class-level esterase SAR, the n-butyl ester is predicted to undergo slower enzymatic hydrolysis than the methyl or ethyl analogs [1]. This supports its use as a scaffold in prodrug programs where prolonged systemic exposure to the active metabolite 5-methylisoxazole-3-carboxylic acid (Isox) is desired. The anti-inflammatory and cardioprotective activity of Isox has been established in vivo [2]; the butyl ester could serve as an extended-release prodrug with potentially reduced dosing frequency compared to shorter-chain esters.

Synthetic Intermediate for FXR Agonists and Nuclear Receptor Modulators

Isoxazole-3-carboxylate esters are key intermediates in the synthesis of Farnesoid X Receptor (FXR) agonists, as described in patent WO/2023/090858 by ILDONG PHARMACEUTICAL [3]. The butyl ester offers differentiated solubility and extraction properties (LogP ~2.3) compared to the methyl ester (LogP ~0.5–0.8), enabling more efficient organic-phase extraction during multistep syntheses where aqueous solubility of shorter-chain esters leads to yield losses [4].

Mechanistically Differentiated Leflunomide Alternative

Unlike leflunomide (a 4-carboxamide), which undergoes isoxazole ring opening to form A77 1726, the 3-carboxylate ester series is metabolized via simple ester hydrolysis, retaining the intact isoxazole ring [2]. The butyl ester serves as a tool compound for investigating the therapeutic potential of the ring-intact metabolite pathway in autoimmune and inflammatory disease models, potentially avoiding toxicities linked to leflunomide's ring-opened metabolites.

Chromatographic Method Development and Analytical Reference

The butyl ester's distinct chromatographic retention (driven by its higher LogP of ~2.3 vs. ~0.5–0.8 for the methyl ester) makes it a valuable reference standard for HPLC method development aimed at resolving mixtures of 5-methylisoxazole-3-carboxylate esters [4]. Its longer retention time provides clear separation from more polar analogs, supporting impurity profiling in pharmaceutical intermediate quality control.

Application
Selection Property
Validation Focus
Prodrug scaffold research (extended release)
Butyl ester hydrolysis kinetics
In vitro esterase stability & release profile in target matrices
Synthetic intermediate for FXR agonists & nuclear receptor modulators
Higher organic-phase extractability driven by logP
Extraction efficiency & yield improvement in multi-step syntheses
Mechanistically differentiated comparator to leflunomide scaffold
Ring-intact metabolite pathway (no ring opening)
Metabolite identification & toxicity-related endpoint profiling
Chromatographic reference standard for ester mixture resolution
Distinct logP-driven retention vs. methyl/ethyl esters
HPLC separation from polar analogs; impurity profiling support
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